molecular formula C12H17NO B13367136 [1-(2-Methylphenyl)pyrrolidin-3-yl]methanol

[1-(2-Methylphenyl)pyrrolidin-3-yl]methanol

Cat. No.: B13367136
M. Wt: 191.27 g/mol
InChI Key: KUAHZSNTKHCXPM-UHFFFAOYSA-N
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Description

[1-(2-Methylphenyl)pyrrolidin-3-yl]methanol is a pyrrolidine derivative featuring a hydroxymethyl group at the 3-position of the pyrrolidine ring and a 2-methylphenyl substituent at the 1-position. The compound’s scaffold is notable for its versatility in drug discovery, enabling modifications that tune physicochemical properties and target interactions.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[1-(2-methylphenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C12H17NO/c1-10-4-2-3-5-12(10)13-7-6-11(8-13)9-14/h2-5,11,14H,6-9H2,1H3

InChI Key

KUAHZSNTKHCXPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCC(C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylphenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 2-methylphenylacetonitrile with pyrrolidine under specific conditions. The reaction is carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to a hydroxymethyl group. The reaction is usually conducted in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-Methylphenyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form amines or other reduced derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxymethyl group is replaced by other functional groups such as halides or ethers. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Amines, reduced derivatives

    Substitution: Halides, ethers

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Methylphenyl)pyrrolidin-3-yl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in the design of bioactive molecules and pharmaceuticals.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its effects on the central nervous system and its potential as a drug candidate for treating neurological disorders.

Industry: Industrially, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials. Its applications extend to the development of polymers, resins, and other high-performance materials.

Mechanism of Action

The mechanism of action of [1-(2-Methylphenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s hydroxymethyl group allows it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity. Additionally, the pyrrolidine ring provides structural rigidity, enhancing its binding affinity to target proteins. These interactions can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of [1-(2-Methylphenyl)pyrrolidin-3-yl]methanol and related analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
This compound C₁₂H₁₇NO 191.27 2-Methylphenyl Under investigation -
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol C₁₁H₁₄FNO 195.24 2-Fluorophenyl Oil, room-temperature storage
[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol C₁₂H₁₇NO₂ 207.27 4-Methoxyphenyl Enhanced solubility studies
[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol C₁₂H₁₃ClFNO₂ 257.69 2-Cl-6-F-benzoyl Antimicrobial research
[1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl]methanol C₁₀H₁₃FN₂O 196.22 6-Fluoropyridin-2-yl Drug development intermediates

Key Observations:

  • Solubility and Polarity: The methoxy group in [1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol enhances polarity, likely improving aqueous solubility, whereas fluorophenyl derivatives (e.g., ) are oils, suggesting lipophilicity .
  • Functional Group Diversity : Pyridinyl () and benzoyl () substituents introduce heterocyclic or electron-withdrawing groups, altering binding affinities and metabolic stability.
Enzyme Inhibition and Antimicrobial Activity
  • Pyridopyrimidine Inhibitors: Compound 12b (), featuring a pyridopyrimidine-pyrrolidinyl methanol structure, demonstrates potent bacterial biotin carboxylase inhibition (HRMS: [M+H]⁺ = 390.0883).
  • Antimicrobial Derivatives: [1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol () shows promise in antimicrobial research, with halogen atoms likely enhancing target interactions via hydrophobic or electrostatic effects .

Biological Activity

The compound [1-(2-Methylphenyl)pyrrolidin-3-yl]methanol, a member of the pyrrolidine class, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Overview of the Compound

This compound is characterized by its pyrrolidine ring, which is known for its involvement in various biological activities. The presence of the 2-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Recent studies suggest that compounds similar to this compound may act through multiple pathways:

  • Neuropeptide System Modulation : Research indicates that antagonists targeting the RXFP3 receptor, which is involved in stress responses and appetite control, could be influenced by such compounds. For example, modifications to the structure can significantly alter their potency as RXFP3 antagonists, with some derivatives demonstrating IC50 values as low as 2.12 μM .
  • Antimicrobial Activity : Pyrrolidine derivatives have shown promise in exhibiting antibacterial and antifungal properties. In vitro assays have demonstrated that certain pyrrolidine compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Phenyl Ring Modifications : Substituting different groups on the phenyl ring has been shown to affect activity significantly. For instance, replacing the benzyl group with a shorter phenyl group abolished RXFP3 activity, while extending it with a phenethyl group improved potency .
  • Impact of Substituents : The position and type of substituents on the pyrrolidine ring can enhance or diminish activity. For example, moving methyl groups on the phenyl ring has demonstrated a clear hierarchy in terms of activity loss .

Study 1: Antimicrobial Efficacy

In a study evaluating various pyrrolidine derivatives, this compound exhibited notable antibacterial activity against E. coli and S. aureus, with MIC values indicating strong efficacy compared to control compounds .

Study 2: RXFP3 Antagonism

Another study focused on the structural modifications of related compounds showed that specific alterations could lead to significant changes in RXFP3 antagonism, suggesting potential therapeutic applications in managing metabolic disorders .

Table 1: Biological Activity Summary

CompoundActivity TypeMIC/IC50 ValueReference
This compoundAntibacterial0.0039 - 0.025 mg/mL
Analog 1RXFP3 AntagonistIC50 = 2.12 μM
Analog 2RXFP3 AntagonistIC50 = >10 μM

Q & A

Q. Advanced

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) during pyrrolidine formation to control stereochemistry .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy to detect racemization .

How can researchers address low yields in the final hydroxylation step?

Advanced
The methanol group at C-3 is prone to oxidation or dehydration. Mitigation strategies:

  • Protecting Groups : Temporarily protect the -OH with TBS or acetyl groups during earlier steps .
  • Reductive Conditions : Use NaBH₄ instead of LiAlH₄ to minimize over-reduction .
  • Additives : Include radical scavengers (e.g., BHT) in reaction mixtures to prevent oxidative side reactions .

What are the key differences in biological activity between this compound and its 3-fluoro or 3-aminomethyl analogs?

Q. Advanced

Modification Impact on Activity Source
3-Fluoro Increases metabolic stability; alters hydrogen bonding with targets (e.g., kinases)
3-Aminomethyl Enhances solubility but may reduce blood-brain barrier penetration due to polarity

What computational methods predict the compound’s binding affinity for neurological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina with crystal structures of dopamine D₂/D₃ receptors (PDB: 3PBL) to model interactions.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the pyrrolidine ring in the receptor pocket .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for methylphenyl vs. phenyl analogs to quantify affinity differences .

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